3AF1 protein
Description
Properties
CAS No. |
151472-25-2 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Synonyms |
3AF1 protein |
Origin of Product |
United States |
Investigation of Mycobacterium Tuberculosis Pantothenate Kinase Pdb Id 3af1
Molecular Structure and Conformation
Ligand-Induced Conformational Dynamics
Studies utilizing structures like 3AF1 have shed light on the conformational dynamics of MtPanK induced by ligand binding. The binding of different ligands, including substrates and nucleotides, can lead to significant local conformational changes and unusual alterations in ligand locations within the enzyme structure. rcsb.orgnih.govpdbj.org These dynamic changes are influenced by specific amino acid substitutions present in MtPanK compared to homologous enzymes from other organisms, such as Escherichia coli. rcsb.orgnih.gov Crystallographic analyses have allowed for the modeling of flexible regions, such as the cofactor-binding loop, in both open and closed conformations, illustrating the structural plasticity of the enzyme. rcsb.org The location and conformation of pantothenate and its derivatives have been observed to differ depending on whether nucleotides are bound to the enzyme, highlighting the interplay between different ligands and the enzyme's conformation during the catalytic cycle. pdbj.org
Research on Plant Dna Binding Protein 3af1
Molecular Identification and Genomic Context
The initial identification and characterization of 3AF1 laid the groundwork for understanding its function in plant gene expression.
Characterization as a Nuclear DNA-Binding Activity
3AF1 was first identified as a sequence-specific DNA-binding activity in nuclear extracts of plants like tobacco. scispace.comnih.govnih.gov This activity was detected through DNase I footprinting assays, which revealed its interaction with the promoter region of the pea rbcS-3A gene, a member of the gene family encoding the small subunit of ribulose-1,5-bisphosphate carboxylase. scispace.comnih.govnih.gov Specifically, 3AF1 binds to an AT-rich sequence located in the -45 region of the rbcS-3A promoter. scispace.comnih.govnih.gov Further studies have shown that 3AF1 also interacts with multiple sequences within the promoter of the Tdc gene from Madagascar periwinkle. nih.gov The binding activity is not limited to leaf tissues; it has also been observed in root nuclear extracts, suggesting a broader role in plant development. scispace.com
cDNA Cloning and Sequence Homology Analysis
To further characterize 3AF1, a putative cDNA clone was isolated from a tobacco leaf expression library using a tetramer of the 3AF1 binding site as a probe. scispace.comnih.govnih.gov The protein encoded by this cDNA, when expressed in Escherichia coli, demonstrated the same sequence-specific binding to the Box VI element as the native nuclear 3AF1. scispace.comnih.gov Sequence analysis of the cloned cDNA revealed a remarkable feature: the deduced amino acid sequence contains two tandem repeats of approximately 100 residues each, sharing about 80% homology. scispace.comnih.govnih.gov This internal homology suggests a gene duplication event during its evolution. The 3AF1 protein also shows close relation to the E4/E8BP-1, a DNA-binding protein in tomato involved in fruit ripening. nih.gov
Predicted Structural Motifs and Domain Organization (e.g., putative zinc-finger motifs)
The predicted amino acid sequence of 3AF1 revealed the presence of specific arrangements of histidine and cysteine residues within each of the two homologous repeats. scispace.comnih.govnih.gov This arrangement is suggestive of a metal-binding domain, possibly a novel type of zinc-finger motif, which is distinct from the known types found in many other DNA-binding proteins. scispace.com The conservation of these residues across the two repeats underscores their potential importance in the protein's structure and function. scispace.com Further analysis has shown that a portion of the 3AF1 DNA binding domain aligns with regions from other plant DNA binding proteins, such as the tomato E4/E8BP and the Arabidopsis TAG1 transposase, both of which are described as containing putative zinc fingers. nih.govnih.gov
DNA Recognition and Binding Mechanisms
The ability of 3AF1 to regulate gene expression is intrinsically linked to its specific interactions with DNA sequences and its dependence on metal ions.
Sequence-Specific Interaction with Promoter Elements (e.g., Box VI)
3AF1 exhibits high specificity in its DNA binding, primarily recognizing an AT-rich sequence designated as Box VI, found within the rbcS-3A promoter. scispace.comnih.govnih.gov The interaction is highly specific, as mutations of just three base pairs within the Box VI sequence drastically reduce the formation of the DNA-protein complex. scispace.comnih.govnih.gov A tetramer of the wild-type Box VI sequence, when linked to a minimal cauliflower mosaic virus 35S promoter, was shown to be active in transgenic tobacco plants, confirming the in vivo functionality of this binding site. scispace.comnih.govnih.gov This chimeric promoter construct drives expression in various cell types and organs in a light-independent manner. scispace.comnih.gov
Metal Ion Dependence in DNA Binding
Consistent with the presence of putative zinc-finger motifs, the DNA binding activity of the cloned 3AF1 protein is dependent on metal ions. scispace.comnih.govnih.gov The addition of the metal chelator 1,10-phenanthroline (B135089) was found to abolish the formation of the DNA-protein complex, indicating that a metal is required for the binding of the recombinant protein. scispace.comnih.govnih.gov Interestingly, the same treatment did not eliminate the DNA binding activity of 3AF1 in crude nuclear extracts, suggesting that the nuclear 3AF1 activity may be due to multiple proteins that can all interact with the Box VI sequence, with the cloned protein representing just one of these. scispace.comnih.gov Research on the related TAG1 transposase further supports the role of metal ions, showing that its DNA binding is inhibited by metal chelators and significantly enhanced by the presence of zinc. nih.gov
Quantitative Analysis of DNA-Protein Complex Formation
The formation of a complex between the 3AF1 protein and DNA is a critical step in its function as a transcriptional regulator. Quantitative analysis of this interaction reveals important characteristics of the binding process.
Studies have employed techniques like DNase I footprinting to characterize the binding of nuclear factors, including 3AF1, to specific promoter regions. scispace.comnih.gov For instance, the 3AF1 binding activity has been shown to interact with an AT-rich sequence located in the -45 region of the pea rbcS-3A promoter. scispace.comnih.gov The formation of DNA-protein complexes can be visualized and quantified using methods such as the electrophoretic mobility shift assay (EMSA), also known as a gel shift or gel retardation assay. thermofisher.com This technique demonstrates that protein-DNA complexes migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than free DNA molecules. thermofisher.com
The stability of the 3AF1-DNA complex is influenced by various factors, including the presence of metal ions. The binding of a putative 3AF1 protein, expressed in Escherichia coli, to its target DNA sequence (Box VI) can be abolished by the metal chelator 1,10-phenanthroline. scispace.comnih.gov This suggests that metal coordination is crucial for the DNA-binding activity of this specific recombinant protein. scispace.comnih.gov Interestingly, the same treatment does not eliminate the DNA binding activity of 3AF1 found in crude nuclear extracts from tobacco, indicating that the nuclear 3AF1 activity may be due to multiple distinct DNA-binding proteins that all recognize the same DNA sequence. scispace.comnih.gov
Mutational analysis provides further quantitative insights into complex formation. The introduction of a 3-base pair mutation within the 3AF1 binding site, known as Box VI, has been shown to drastically reduce the formation of the DNA-protein complex in vitro. scispace.comnih.gov This highlights the sequence-specific nature of the 3AF1-DNA interaction.
In Vitro Binding Specificity and Affinity
The specificity and affinity of 3AF1 for its DNA target sequences are key determinants of its regulatory function. In vitro studies have been instrumental in defining these parameters.
3AF1 exhibits sequence-specific binding to an AT-rich region within the promoter of the pea rbcS-3A gene, specifically a sequence designated as Box VI, located between positions -51 and -31. scispace.comnih.gov The specificity of this interaction is demonstrated by the fact that mutations within Box VI significantly diminish the binding of 3AF1. scispace.comnih.gov
The 3AF1 protein contains a BED-type zinc finger domain, a motif found in various regulatory proteins and transposases across plants, animals, and fungi. expasy.orgembl-heidelberg.dewikipedia.org This domain, which is approximately 50 to 60 amino acids long, is characterized by a specific pattern of cysteines and histidines predicted to form a zinc finger structure, which is generally associated with DNA binding. expasy.orgembl-heidelberg.dewikipedia.org The deduced amino acid sequence of a putative 3AF1 protein reveals two homologous repeats, each containing an arrangement of histidines and cysteines that may be related to known zinc-finger motifs. scispace.comnih.gov
The affinity of 3AF1 for its binding site can be assessed through competition experiments within EMSAs. The ability of unlabeled DNA fragments (competitors) to prevent the formation of a labeled probe-protein complex provides a measure of binding affinity. A higher affinity is indicated by effective competition at lower concentrations of the unlabeled competitor.
The requirement of a metal ion for the binding of a recombinant form of 3AF1 further characterizes its binding properties. scispace.comnih.gov This is consistent with the presence of a zinc-finger-like motif. scispace.comnih.gov A related protein in tomato, E4/E8BP-1, which shares homology with 3AF1, also shows sensitivity to 1,10-phenanthroline, indicating a requirement for a metal in its interaction with its target DNA sequence. nih.gov
Transcriptional Regulation and Gene Expression Modulation
3AF1 functions as a transcriptional regulator, influencing the expression of target genes through its interaction with specific promoter elements.
Influence on Basal and Induced Gene Expression
Research indicates that 3AF1 can influence both the basal (constitutive) and induced levels of gene expression. When a tetramer of the 3AF1 binding site (Box VI) is placed upstream of a truncated cauliflower mosaic virus 35S promoter, it confers expression in various cell types and organs in transgenic tobacco plants. scispace.comnih.gov Notably, the activity of this construct is not dependent on light, suggesting a role for 3AF1 in constitutive gene expression. scispace.comnih.gov
However, 3AF1 is also implicated in induced gene expression. It is described as a light- and ethylene-regulated DNA binding protein. expasy.orgembl-heidelberg.dewikipedia.org This suggests that its activity can be modulated by external signals to control the expression of specific genes in response to environmental cues.
Co-regulation with Other Nuclear Factors (e.g., GT-1)
The regulation of gene expression is often a combinatorial process involving the interaction of multiple transcription factors. 3AF1 has been found to interact with promoter regions that are also bound by other nuclear factors, such as GT-1. scispace.comnih.gov GT-1 is another plant transcription factor known to bind to multiple sites in the upstream sequences of several pea rbcS genes. scispace.com
In the promoter of the Tdc gene from Madagascar periwinkle, both 3AF1 and GT-1 binding activities have been detected in nuclear extracts from tobacco and C. roseus. nih.gov These two factors appear to interact with multiple regions within the Tdc promoter. nih.gov This co-localization suggests a potential for functional interaction or co-regulation of the target gene. While mutagenesis of GT-1 binding sites in the Tdc promoter did not affect basal or elicitor-induced expression, it did significantly lower the induction by UV light, demonstrating a specific functional role for GT-1 in this context. nih.gov The precise functional interplay between 3AF1 and GT-1 in regulating gene expression remains an area for further investigation.
Differential Expression of 3AF1 Homologous Transcripts across Plant Tissues
The expression of genes encoding 3AF1 or its homologs is not uniform throughout the plant. RNA gel blot analysis has revealed the presence of multiple transcripts that are homologous to a putative 3AF1 cDNA clone in different organs of tobacco. scispace.comnih.gov This differential expression pattern suggests that different members of the 3AF1 gene family may have specialized functions in various tissues or at different developmental stages.
For example, a tetramer of the 3AF1 binding site (Box VI) linked to a minimal promoter was shown to be active in diverse cell types and organs of transgenic tobacco. scispace.comnih.gov This broad activity profile, coupled with the differential expression of homologous transcripts, implies a complex regulatory network involving different 3AF1-like proteins.
Functional Implications in Light-Responsive and Stress-Induced Gene Regulation
3AF1 plays a role in mediating gene expression in response to both light and various stress signals. The 3AF1 binding site, Box VI, is a constitutive element within the light-responsive promoter of the pea rbcS-3A gene. scispace.comnih.gov While Box VI itself does not confer light responsiveness, it is part of a larger promoter context that is regulated by light. scispace.com This suggests that 3AF1 may act as an accessory factor that interacts with other light-responsive elements and their binding proteins to fine-tune gene expression. scispace.com
The involvement of 3AF1 in stress-induced gene regulation is highlighted by its interaction with the promoter of the Tdc gene, which is induced by external signals like fungal elicitors and UV light. nih.gov The presence of 3AF1 binding sites within a promoter region required for induction by a fungal elicitor points to its potential role in plant defense responses. nih.gov Furthermore, the broader family of BED-type zinc finger proteins, to which 3AF1 belongs, includes factors involved in responses to various stimuli, such as the ethylene-regulated E4/E8-BP1 in tomato. expasy.orgembl-heidelberg.denih.gov
Biological Functions and Physiological Impact in Plants
The DNA-binding protein 3AF1 is a nuclear factor identified in plants, playing a role in the intricate network of gene regulation. Its functions are integral to developmental processes, stress responses, and the synthesis of specialized secondary metabolites.
3AF1 is involved in the developmental regulation of gene expression. Research has identified 3AF1 as one of the nuclear factors that bind to the promoter region of the Tdc gene in Catharanthus roseus (Madagascar periwinkle). nih.gov The Tdc gene, which codes for the enzyme tryptophan decarboxylase, is expressed throughout the development of the plant. nih.gov This enzyme catalyzes a crucial step in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), compounds that are vital for the plant's defense and have significant pharmaceutical applications. nih.govfrontiersin.org
The binding of transcription factors like 3AF1 to specific DNA sequences, known as cis-regulatory elements, is a fundamental mechanism for controlling when and where a gene is expressed within the plant. researchgate.net The expression of the Tdc gene, for instance, is not uniform and shows organ-specific patterns, which is partly controlled by the interaction of nuclear factors with its promoter region. nih.gov The -538 to -112 region of the Tdc promoter, where 3AF1 binding occurs, acts as a quantitative determinant for the gene's expression level in different plant organs. nih.gov This indicates that 3AF1 contributes to the precise spatial regulation of gene activity required for normal plant growth and development. nih.govfrontiersin.org
Plants have evolved sophisticated mechanisms to respond to environmental stresses, often involving the activation of specific genes. scialert.net 3AF1 is implicated in these stress response pathways. The expression of the Tdc gene in C. roseus is not only developmentally regulated but is also induced by external stress signals, including UV radiation and fungal elicitors. nih.govannualreviews.org Fungal elicitors are molecules derived from fungi that mimic a pathogen attack, triggering the plant's defense systems. mdpi.comnih.gov
Studies have shown that nuclear extracts from both tobacco and C. roseus contain 3AF1, which binds to the promoter of the stress-inducible Tdc gene. nih.govannualreviews.org Specifically, the region from -99 to -37 of the promoter is required for its induction by fungal elicitors. nih.gov While the precise functional role of 3AF1 in this induction is an area of ongoing research, its interaction with this promoter region suggests its involvement in the signal transduction pathway that links the perception of stress to the activation of defense-related genes. nih.govnih.gov Another nuclear factor, GT-1, which also binds to the Tdc promoter, has been functionally demonstrated to be involved in the gene's induction by UV light. nih.gov The coordinate regulation of genes by factors like 3AF1 and GT-1 allows the plant to mount a comprehensive defense response. annualreviews.org
3AF1 is integrated into the regulation of key plant metabolic pathways, most notably the biosynthesis of terpenoid indole alkaloids (TIAs). nih.gov TIAs are a large and diverse class of secondary metabolites, many of which have important roles in plant defense and are valuable as pharmaceuticals. tarjomefa.com The TIA biosynthetic pathway begins with the primary metabolite tryptophan. frontiersin.org
The enzyme tryptophan decarboxylase (TDC) channels tryptophan from primary metabolism into the TIA pathway, making it a critical regulatory point. nih.govfrontiersin.org The gene encoding this enzyme, Tdc, is controlled by nuclear factors, including 3AF1. nih.govannualreviews.org By binding to the Tdc promoter, 3AF1 participates in controlling the flow of precursors into this specialized metabolic route. nih.gov The regulation of TIA biosynthesis is complex, involving developmental cues and responses to external stimuli like fungal elicitors, which are known to enhance the production of these alkaloids. nih.govtarjomefa.com The involvement of 3AF1 in the transcriptional control of the Tdc gene highlights its role as a component of the regulatory network that governs the production of these important plant compounds. nih.govannualreviews.org
Methodological Frameworks for Plant 3AF1 Studies
The characterization of DNA-binding proteins like 3AF1 relies on a suite of in vitro techniques designed to analyze the specific interactions between proteins and DNA.
The Gel Electrophoresis Mobility Shift Assay, or EMSA, is a fundamental technique used to detect DNA-protein interactions. thermofisher.comwikipedia.org It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than a free, unbound DNA fragment. thermofisher.comresearchgate.net This difference in migration speed results in a "shift" of the DNA band on the gel. licorbio.com
In the context of 3AF1 research, EMSA is used to demonstrate that the protein, present in a crude nuclear extract, can bind to specific DNA sequences from a gene promoter, such as the Tdc promoter. nih.gov The assay involves incubating a labeled DNA probe (containing the putative binding site) with the protein extract and then separating the mixture by electrophoresis. nih.gov The appearance of a slower-migrating band indicates the formation of a DNA-protein complex. thermofisher.com The specificity of this interaction can be confirmed through competition assays, where an excess of unlabeled specific DNA is shown to prevent the formation of the shifted band, while a non-specific competitor does not. wikipedia.org The identification of 3AF1 was based on its characteristic mobility and binding properties observed in such assays. nih.gov
Table 1: Key Components of an Electrophoretic Mobility Shift Assay (EMSA)
| Component | Description | Purpose in 3AF1 Studies |
| DNA Probe | A short, labeled (e.g., radioactive 32P or fluorescent) DNA fragment containing the suspected protein binding site. | To act as a traceable target sequence from a promoter (e.g., Tdc promoter) that 3AF1 is hypothesized to bind. nih.gov |
| Protein Source | A purified protein or a crude cellular extract (e.g., nuclear extract) containing the DNA-binding protein of interest. | To provide the 3AF1 protein for the binding reaction. Nuclear extracts from C. roseus or tobacco have been used. nih.gov |
| Binding Buffer | A solution containing buffer, salts, and other components (e.g., glycerol) that provides optimal conditions for the DNA-protein interaction to occur and remain stable. | To facilitate the stable binding of 3AF1 to its DNA target sequence. thermofisher.com |
| Non-denaturing Gel | A polyacrylamide or agarose gel matrix through which the DNA and DNA-protein complexes are separated based on size, charge, and shape. | To resolve the free DNA probe from the larger, slower-moving 3AF1-DNA complex, making the "shift" visible. researchgate.net |
| Competitor DNA | Unlabeled DNA fragments used to test the specificity of the binding interaction. | To confirm that 3AF1 specifically recognizes its target sequence; an unlabeled specific competitor should abolish the shift, while a non-specific one should not. wikipedia.org |
While EMSA confirms that a protein binds to a DNA fragment, DNase I footprinting is a high-resolution technique used to identify the specific sequence where the protein binds. wikipedia.orgnih.gov The principle is that a protein bound to DNA will protect its binding site from cleavage by the enzyme Deoxyribonuclease I (DNase I). wikipedia.orgyeasenbio.com
The procedure involves a DNA fragment labeled at one end, which is incubated with the protein of interest (like 3AF1). This mixture is then lightly treated with DNase I, which randomly cuts the DNA, but not in the region protected by the bound protein. nih.gov When the resulting DNA fragments are separated on a sequencing gel, the protected region appears as a gap or "footprint" in the ladder of bands compared to a control reaction without the binding protein. wikipedia.org By running a DNA sequencing ladder alongside, the precise location of the protein's binding site on the DNA can be determined. nih.gov This method is crucial for mapping the exact cis-regulatory elements within a promoter that transcription factors like 3AF1 interact with. wikipedia.orgyeasenbio.com
Table 2: Steps in a DNase I Footprinting Assay
| Step | Description | Rationale |
| 1. DNA Probe Preparation | A DNA fragment containing the region of interest is labeled at one specific end, typically with a radioactive isotope like 32P. | The end-labeling provides a reference point for measuring the length of the fragments generated by DNase I cleavage. nih.gov |
| 2. Protein-DNA Binding | The labeled DNA probe is incubated with the DNA-binding protein (e.g., 3AF1) under conditions that allow for a stable complex to form. | To allow the protein to bind to its specific recognition site on the DNA. wikipedia.org |
| 3. Limited DNase I Digestion | A low concentration of DNase I is added to the reaction to introduce, on average, one random cut per DNA molecule. | Partial digestion ensures a range of fragment sizes is produced, representing cuts at nearly every position, except where the protein is bound. nih.gov |
| 4. DNA Denaturation & Gel Electrophoresis | The DNA is purified, denatured into single strands, and separated by size on a high-resolution denaturing polyacrylamide gel. A control reaction (without the binding protein) is run alongside. | Separation by size allows for the precise mapping of cleavage sites. The denaturing conditions prevent re-annealing. wikipedia.org |
| 5. Visualization (Autoradiography) | The gel is exposed to X-ray film. The radioactive labels create a "ladder" of bands corresponding to the different fragment lengths. | The region where the protein was bound is protected from cleavage, resulting in a gap in the ladder (the "footprint") compared to the control lane. wikipedia.orgnih.gov |
cDNA Expression Library Screening
To isolate the gene encoding the 3AF1 protein, researchers performed a screening of a cDNA expression library. scispace.com A cDNA library represents the messenger RNA (mRNA) population of a specific tissue at a particular time, converted into complementary DNA (cDNA) and cloned into expression vectors. stackwave.com This technique is a powerful method for identifying and isolating cDNAs that encode novel proteins with unknown amino acid sequences, especially when only a sensitive functional test for the target protein is available. nih.gov
In the case of 3AF1, a tobacco leaf cDNA expression library was screened. scispace.comnih.gov The probe used for this screening was a tetramer of the 3AF1 binding site, known as Box VI. scispace.comnih.gov This binding site is an AT-rich sequence located in the promoter region of the pea rbcS-3A gene, a gene encoding the small subunit of ribulose-1,5-bisphosphate carboxylase. nih.govnih.gov
Through this screening process, a putative cDNA clone for the 3AF1 DNA-binding activity was successfully obtained. nih.govnih.gov To confirm the function of the protein encoded by this cDNA, extracts from Escherichia coli that were expressing the clone were prepared. scispace.com These extracts, when tested, were shown to form sequence-specific complexes with the Box VI probe, confirming that the isolated cDNA clone encodes a protein with the expected DNA-binding specificity. scispace.comnih.gov
Transgenic Plant Studies for In Vivo Function
To understand the function of the 3AF1 binding site within a living organism (in vivo), researchers turned to transgenic plant studies. scispace.com This involves introducing a specific gene or DNA sequence into a plant's genome to observe its effect on the plant's development and gene expression. researchgate.netmdpi.com
For these studies, a chimeric DNA construct was created. scispace.com It consisted of a tetramer of the wild-type Box VI sequence placed upstream of a truncated cauliflower mosaic virus (CaMV) 35S promoter. nih.govnih.gov The 35S promoter is a strong constitutive promoter often used in plant biotechnology. As a control, a similar construct was made using a mutant version of the Box VI tetramer, which had a 3-base-pair mutation known to reduce DNA-protein complex formation in vitro. scispace.comnih.gov
These constructs were introduced into tobacco plants. The results showed that the wild-type Box VI tetramer was active and could confer expression from the truncated 35S promoter in the transgenic plants. nih.govnih.gov In contrast, the mutant tetramer was not active. scispace.comnih.gov This crucial finding correlates the in vitro binding of the 3AF1 protein to the Box VI sequence with the in vivo function of this sequence as a transcriptional element. scispace.com Further analysis revealed that the expression driven by the Box VI tetramer/35S construct occurred in various cell types and organs and was not dependent on light. scispace.comnih.gov
RNA Gel Blot Analysis for Transcript Expression
RNA gel blot analysis, commonly known as Northern blotting, is a technique used to study gene expression by detecting specific RNA molecules in a sample. ramauniversity.ac.inamsbio.com It allows researchers to determine the size, relative abundance, and tissue-specific expression pattern of a particular transcript. ramauniversity.ac.inamsbio.com
RNA gel blot analysis was performed using the isolated 3AF1 cDNA clone as a probe to investigate its expression in different parts of the tobacco plant. scispace.com The analysis revealed that multiple transcripts homologous to the 3AF1 cDNA clone are expressed in various tobacco organs. scispace.comnih.gov This suggests that the 3AF1 gene, or a family of related genes, is transcribed in different parts of the plant, including both leaves and roots. scispace.com The presence of distinct transcripts in different organs points towards a potentially widespread role for 3AF1-like proteins in gene regulation throughout the plant. scispace.com
Site-Directed Mutagenesis for Functional Characterization
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. bio-rad.comneb.com This method is invaluable for studying the structure and function of proteins by modifying the DNA that encodes them and then analyzing the effects of these mutations. bio-rad.comnih.gov
In the research on 3AF1, mutagenesis was used to characterize the importance of the specific nucleotide sequence within its binding site, Box VI. scispace.com A mutation of just three base pairs was introduced into the Box VI sequence. scispace.comnih.gov The effect of this mutation was assessed using in vitro binding assays with tobacco leaf and root nuclear extracts. scispace.com
Research Findings Summary
| Experimental Technique | Purpose | Key Finding | Reference |
|---|---|---|---|
| cDNA Expression Library Screening | To isolate the gene encoding the 3AF1 protein. | A putative cDNA clone for 3AF1 was isolated from a tobacco library using a Box VI tetramer probe. | scispace.comnih.gov |
| Transgenic Plant Studies | To determine the in vivo function of the 3AF1 binding site (Box VI). | The wild-type Box VI sequence, but not a mutated version, was transcriptionally active in tobacco plants. | scispace.comnih.govnih.gov |
| RNA Gel Blot Analysis | To analyze the expression pattern of the 3AF1 transcript. | Multiple transcripts homologous to the 3AF1 cDNA were found in different tobacco organs (leaves, roots). | scispace.comnih.gov |
| Site-Directed Mutagenesis | To identify critical bases within the Box VI binding site. | A 3-base-pair mutation in Box VI severely reduced DNA-protein complex formation in vitro. | scispace.comnih.gov |
Comparative and Evolutionary Perspectives of 3af1 Proteins
Evolutionary Conservation of Functional Domains and Motifs
The evolutionary persistence of specific protein regions, known as functional domains and motifs, underscores their critical roles in biological processes. In the context of the AP-2 family of transcription factors, several domains are highly conserved across a wide range of species, from nematodes and insects to vertebrates like fish, frogs, and mammals. nih.gov
A key conserved feature in this family is the characteristic helix-span-helix motif located at the carboxyl terminus. This motif, in conjunction with a central basic region, is essential for dimerization and DNA binding. nih.gov The amino terminus of these proteins contains the transactivation domain, which is responsible for initiating the process of gene transcription. nih.gov
In the plant kingdom, the AP2/ERF (APETALA2/Ethylene Responsive Factor) superfamily of transcription factors is characterized by the AP2/ERF domain, which consists of 60 to 70 conserved amino acid residues. mdpi.com This domain typically features one α-helix and three β-sheet regions. mdpi.com The presence of either one or two of these domains is a defining characteristic of the family members. mdpi.comoup.com For instance, proteins in the AP2 subfamily contain two AP2/ERF domains, while those in the ERF and DREB subfamilies have a single AP2 domain. mdpi.comnih.gov The RAV subfamily is unique in that its proteins contain both an AP2 domain and a B3 domain. mdpi.comnih.gov
The conservation of these domains across vast evolutionary distances highlights their fundamental importance. The structural integrity of these domains is crucial for the proteins' ability to bind to specific DNA sequences and regulate the expression of target genes, which in turn control a multitude of developmental and physiological processes. nih.govmdpi.com The study of these conserved regions is essential for understanding how protein function is maintained and adapted over evolutionary time. nih.govnih.gov
Table 1: Conserved Domains in AP-2 and AP2/ERF Protein Families
| Protein Family | Conserved Domain/Motif | Primary Function |
|---|---|---|
| Vertebrate AP-2 | Helix-span-helix, Basic region | Dimerization, DNA binding |
| Vertebrate AP-2 | Transactivation domain | Regulation of gene expression |
| Plant AP2/ERF | AP2/ERF domain (α-helix, β-sheets) | DNA binding |
Phylogenetic Relationships within Relevant Protein Families
Phylogenetic analysis, which explores the evolutionary relationships between proteins, provides a framework for understanding their functional diversification. nih.gov For the AP-2 family of transcription factors, phylogenetic trees reveal a clear grouping of vertebrate AP-2 proteins, which are further divided into five distinct groups: AP-2α, AP-2β, AP-2γ, AP-2δ, and AP-2ε. nih.gov
The evolutionary history of these proteins suggests that the vertebrate members evolved from a single ancestral gene. For example, a single AP-2 gene has been identified in the protochordate Ciona intestinalis, which appears to have evolved before the divergence of the AP-2α, AP-2β, AP-2γ, and AP-2ε proteins in vertebrates. nih.gov This ancestral gene shows the highest sequence similarity to the AP-2α group, suggesting that AP-2α may be the most similar to the original vertebrate AP-2 protein. nih.gov The AP-2δ genes seem to have separated from the other family members early in the vertebrate lineage and followed a distinct evolutionary path. nih.gov
In plants, the AP2/ERF superfamily is similarly classified into several subfamilies based on sequence similarity and domain structure: AP2, ERF, DREB, RAV, and Soloist. nih.gov The ERF and DREB subfamilies represent the largest branches of this superfamily. mdpi.com Phylogenetic analyses comparing AP2/ERF proteins from different plant species, such as Zanthoxylum bungeanum and Arabidopsis thaliana, allow researchers to trace the evolutionary lineage of these genes and predict their functions based on their relationships to well-characterized proteins. nih.gov
These phylogenetic studies are crucial for classifying newly identified proteins and for forming hypotheses about their biological roles. By understanding the evolutionary relationships within these protein families, scientists can better predict how changes in sequence and structure have led to the diverse functions observed today. nih.gov
Divergence of Function and Adaptation across Species
In vertebrates, the different members of the AP-2 family have acquired specialized roles in embryonic development. nih.gov
AP-2α is crucial for the development of neural-crest-derived facial structures. nih.gov
AP-2β is indispensable for the proper development of the kidneys. nih.gov
AP-2γ plays a necessary role in the formation of the trophectoderm, an essential cell layer in the early embryo. nih.gov
This specialization indicates that after gene duplication events, the resulting proteins evolved to perform distinct, non-redundant functions.
A similar pattern of functional divergence is observed in the AP2/ERF superfamily in plants. These transcription factors are involved in a wide array of processes, from growth and development to responses to environmental stimuli. mdpi.comnih.gov For example, members of the DREB subfamily are key regulators of plant responses to abiotic stresses like drought and cold. mdpi.com Other members of the family are involved in hormone signaling pathways and the development of specific plant organs, such as fruits. mdpi.comnih.gov This functional diversity allows plants to adapt to a wide range of environmental conditions and developmental programs.
The divergence of function within a protein family is a major driver of evolutionary innovation, allowing organisms to develop new traits and adapt to changing environments. nih.govmdpi.com
Table 2: Functional Divergence of AP-2 Family Proteins in Vertebrates
| Protein | Primary Function | Developmental Process |
|---|---|---|
| AP-2α | Neural crest development | Craniofacial formation |
| AP-2β | Kidney formation | Organogenesis |
Implications for Comparative Genomics and Proteomics
The study of protein families like the AP-2 associated proteins from a comparative genomics and proteomics perspective offers profound insights into the evolution of life. By comparing the genomes and proteomes of different species, scientists can identify conserved genes and proteins, trace their evolutionary history, and understand how genetic changes lead to functional diversification. fiu.eduprinceton.edu
Comparative genomics of the AP-2 family, for instance, has illuminated the evolutionary origins of key developmental pathways in vertebrates. nih.gov By identifying AP-2 homologs in invertebrates and protochordates, researchers can reconstruct the ancestral functions of these proteins and understand how they were co-opted into new developmental roles during the evolution of vertebrates. nih.gov
Proteomics, the large-scale study of proteins, complements genomic analyses by providing a direct measure of protein expression and interaction. fiu.edunih.gov Comparative proteomic studies can reveal how the abundance and interaction partners of AP-2 associated proteins differ across species or under different conditions. nih.gov For example, analyzing the protein interaction network of the AP-2 adaptor complex, which is involved in clathrin-mediated endocytosis, across different species can shed light on how this fundamental cellular process has evolved. researchgate.netelifesciences.org
Ultimately, integrating comparative genomics and proteomics provides a powerful toolkit for dissecting the molecular basis of evolution. These approaches not only help to unravel the history of life but also provide a foundation for understanding the genetic basis of disease and for the development of new biotechnological applications. nih.govmdpi.com
Emerging Research Avenues and Future Directions for 3af1 Proteins
Elucidation of Post-Translational Modifications and Their Regulatory Roles
Future research should aim to comprehensively map the PTM landscape of 3AF1 under various physiological conditions and in different plant tissues. Techniques such as mass spectrometry-based proteomics can be employed to identify specific modification sites. ebi.ac.ukmaizegdb.org Subsequent studies would then focus on dissecting the functional consequences of these modifications. For instance, investigating how phosphorylation at specific residues affects 3AF1's binding to the Box VI sequence or its interaction with other proteins could reveal key regulatory switches. Understanding the enzymes (kinases, phosphatases, ubiquitin ligases, etc.) that catalyze these modifications and the signals that trigger them will be essential for building a complete picture of how 3AF1 activity is dynamically controlled in response to developmental cues and environmental stimuli.
Comprehensive Mapping of Protein-Protein Interaction Networks
Proteins rarely function in isolation; they typically operate within complex networks of interacting partners. For a transcription factor like 3AF1, identifying its protein-protein interaction (PPI) network is crucial for understanding how it exerts its regulatory effects. Existing research indicates that 3AF1 interacts with specific DNA sequences nih.govebi.ac.uk and may interact with other factors involved in promoter regulation, such as GT-1 in the context of the Tdc promoter. nih.gov It has also been suggested that 3AF1 may interact with other cell-specific and light-responsive elements. nih.gov Furthermore, sequence analysis has shown similarity between a region of 3AF1 and a hAT dimerization domain, hinting at potential self-interaction or interaction with other proteins in the hAT family.
Future efforts should focus on systematically mapping the complete PPI network of 3AF1. High-throughput methods like yeast two-hybrid screening, co-immunoprecipitation followed by mass spectrometry, and proximity labeling techniques can be utilized to identify novel interacting partners. Once potential interactors are identified, targeted experiments are needed to validate these interactions and determine their functional significance. Understanding which proteins 3AF1 physically associates with – including co-activators, co-repressors, or components of basal transcription machinery – will provide critical insights into the molecular complexes it forms and the regulatory pathways it participates in. Mapping these networks under different conditions can also reveal how 3AF1's interactions are modulated, contributing to condition-specific gene regulation.
Application of Advanced Structural Biology Techniques (e.g., Cryo-EM, AlphaFold)
Determining the three-dimensional structure of 3AF1 protein, both in isolation and in complex with its binding partners (DNA and other proteins), is fundamental to understanding its mechanism of action at a molecular level. Based on its sequence, 3AF1 is predicted to contain features characteristic of metal-dependent DNA-binding proteins, possibly involving zinc-finger-like motifs. nih.govebi.ac.uk While these predictions provide initial clues, high-resolution experimental structures are needed for detailed mechanistic insights.
Advanced structural biology techniques offer powerful tools for this purpose. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-resolution structures for purified 3AF1 or its functional domains. For larger complexes, such as 3AF1 bound to DNA or interacting with multiple protein partners, Cryo-Electron Microscopy (Cryo-EM) is an invaluable technique that can reveal the architecture of these assemblies. In addition to experimental methods, computational approaches like AlphaFold have revolutionized protein structure prediction, providing highly accurate models for many proteins. nih.govebi.ac.uknih.gov An AlphaFold prediction for the protein corresponding to accession number CAA44608.1 is available and can offer a starting point for structural investigations, providing insights into potential domains and their arrangement. ebi.ac.uk Future research should integrate these approaches, using AlphaFold predictions to guide experimental design and employing techniques like Cryo-EM or crystallography to obtain high-resolution structures of 3AF1 and its key functional complexes. This will allow for precise mapping of DNA-binding interfaces, protein-interaction surfaces, and the impact of PTMs on structure and function.
Functional Dissection of 3AF1 Paralogs and Isoforms
The complexity of gene regulation is often amplified by the presence of protein families, including paralogs (genes related by duplication within a genome) and isoforms (different protein variants produced from a single gene). Evidence suggests the existence of multiple transcripts homologous to the 3AF1 cDNA clone in tobacco, indicating potential isoforms or closely related proteins. nih.gov Furthermore, sequence similarity has been observed between 3AF1 and other plant proteins, such as PPBg1 from maize and members of the hAT superfamily, suggesting that 3AF1 may be part of a larger protein family.
Future research should focus on identifying and functionally dissecting all paralogs and isoforms of 3AF1 in different plant species. This involves using genomic and transcriptomic data to identify related genes and alternative splicing events. Once identified, researchers can investigate the expression patterns of these related proteins in different tissues and developmental stages. Functional studies, such as genetic knockout or overexpression of individual paralogs or isoforms, can help determine their specific roles and potential redundancy or specialization compared to 3AF1. Understanding the evolutionary relationships and divergent functions within the 3AF1 protein family will provide a more complete picture of their collective contribution to plant gene regulation and biological processes.
Integration of Multi-Omics Data for Systems-Level Understanding
Future research should leverage the power of multi-omics data integration. This involves combining data from:
Genomics: Identifying all potential binding sites for 3AF1 across the genome using techniques like ChIP-seq (Chromatin Immunoprecipitation followed by sequencing).
Transcriptomics: Analyzing global gene expression profiles (RNA-seq) in conditions where 3AF1 activity is altered (e.g., knockout lines, overexpression lines, or under specific stimuli) to identify target genes regulated by 3AF1.
Proteomics: Quantifying 3AF1 protein levels, identifying its PTMs, and mapping its interacting partners under various conditions.
Other Omics: Including metabolomics or epigenomics if relevant to the pathways regulated by 3AF1.
By integrating these diverse datasets using computational and bioinformatics approaches, researchers can build comprehensive models that illustrate how 3AF1 fits into broader regulatory networks, how its activity is modulated by internal and external cues, and how it ultimately impacts plant phenotypes. This systems-level perspective is essential for moving beyond characterizing individual molecular events to understanding the dynamic and integrated roles of 3AF1 proteins in plant biology.
Q & A
Q. What structural features of 3AF1 protein suggest its role as a DNA-binding regulatory factor?
The 3AF1 protein contains conserved Cys-X2-Cys-Xu-His-Xi2-Cys repeats, a hallmark of zinc finger domains, which mediate sequence-specific DNA interactions . Additionally, its sequence includes an I-box or GATA motif, suggesting potential binding to light-responsive or tissue-specific promoter regions in plants. Structural predictions using AlphaFold (confidence scores >70% for 90% of residues) further support stable folding conducive to DNA interaction .
Q. Which experimental methods are commonly used to validate 3AF1’s interaction with DNA?
Gel shift assays (Electrophoretic Mobility Shift Assays, EMSA) using probes like AT-IP and TA-IP from target promoters (e.g., carbonic anhydrase) are standard. Competition assays with unlabeled probes confirm binding specificity . For quantitative analysis, include controls like mutated DNA sequences and measure dissociation constants (Kd) using titration experiments .
Q. How is 3AF1’s regulatory role inferred from transcriptional enhancement studies?
Promoter-reporter constructs (e.g., truncated CaMV 35S promoter fused to Box VI elements) in transgenic models show constitutive transcriptional activity. Deletion or mutation of the Box VI motif abolishes enhancement, directly linking 3AF1 to transcriptional regulation .
Advanced Research Questions
Q. How to experimentally confirm the zinc finger domain’s contribution to 3AF1’s function?
Use in vitro mutagenesis to disrupt conserved cysteine/histidine residues (e.g., Cys→Ala substitutions) and test DNA-binding via EMSA. Confirm metal dependency by adding 1,10-phenanthroline (a zinc chelator), which inhibits binding if zinc coordination is critical . Compare structural stability via circular dichroism (CD) spectroscopy before/after chelation .
Q. What strategies resolve contradictions in 3AF1’s binding specificity across studies?
Combine EMSA with chromatin immunoprecipitation (ChIP) to distinguish in vitro vs. in vivo binding sites. For example, AT-IP and TA-IP probes may bind similarly in vitro but show tissue-specific occupancy in vivo due to co-factor interactions . Cross-validate findings using orthogonal methods like SELEX-seq or CRISPR-Cas9-mediated promoter editing .
Q. How does 3AF1’s functional diversity across plant species inform experimental design?
Phylogenetic analysis of 3AF1 homologs reveals conserved zinc finger domains but divergent flanking regions. Design comparative studies using Brassicaceae family members (e.g., Arabidopsis, tobacco) to test functional conservation. Use AlphaFold-predicted structures (confidentAF dataset) to identify variable regions affecting DNA recognition .
Q. What methodologies address conflicting data on 3AF1’s role in light-responsive vs. constitutive transcription?
Context-dependent activity may arise from post-translational modifications (e.g., phosphorylation). Perform co-immunoprecipitation (Co-IP) with kinases/phosphatases under light/dark conditions. Pair this with in vitro phosphorylation assays and EMSA to test modification effects on DNA binding .
Q. How to identify 3AF1’s interaction partners in transcriptional complexes?
Use yeast two-hybrid screening with 3AF1 as bait and a cDNA library from target tissues. Validate candidates via in vitro pulldown assays (e.g., GST-tagged 3AF1) and in vivo bimolecular fluorescence complementation (BiFC) . For high-throughput data, cross-reference with protein interaction databases (e.g., STRING) to prioritize candidates .
Q. What experimental controls are critical for validating 3AF1’s in vivo relevance?
Include:
- Loss-of-function mutants : CRISPR-Cas9 knockout lines to assess phenotypic changes (e.g., altered CA expression).
- Rescue experiments : Complementation with wild-type or mutated 3AF1.
- Tissue-specific promoters : Drive 3AF1 expression in distinct cell types to isolate context-dependent effects .
Q. How to dissect 3AF1’s role in transcriptional activation vs. repression?
Deploy dual-luciferase reporter systems with minimal promoters (± Box VI motifs) in transient assays. Measure activity in the presence of 3AF1 overexpression or silencing (RNAi). For repression, test recruitment of histone deacetylases (HDACs) via co-IP or proximity ligation assays (PLA) .
Methodological Considerations for Data Interpretation
- AlphaFold Confidence Scores : Prioritize residues with >90% confidence for mutagenesis studies, as low-confidence regions may reflect dynamic/disordered domains .
- Orthogonal Validation : Combine EMSA with in planta techniques (e.g., ChIP-qPCR) to mitigate in vitro artifacts .
- Error Analysis : For quantitative assays (e.g., ELISA-like binding assays), report mean ± SD and 95% confidence intervals. Use ANOVA to compare mutant vs. wild-type binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
